Tegoprazan

Description

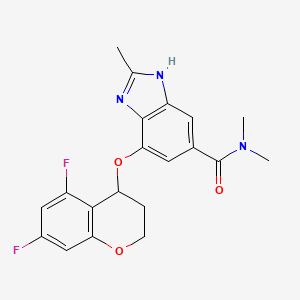

Structure

3D Structure

Properties

Molecular Formula |

C20H19F2N3O3 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

7-[(5,7-difluoro-3,4-dihydro-2H-chromen-4-yl)oxy]-N,N,2-trimethyl-3H-benzimidazole-5-carboxamide |

InChI |

InChI=1S/C20H19F2N3O3/c1-10-23-14-6-11(20(26)25(2)3)7-17(19(14)24-10)28-15-4-5-27-16-9-12(21)8-13(22)18(15)16/h6-9,15H,4-5H2,1-3H3,(H,23,24) |

InChI Key |

CLIQCDHNPDMGSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C |

Origin of Product |

United States |

Mechanistic Pharmacology of Tegoprazan

Molecular Mechanism of H+/K+-ATPase Inhibition by Tegoprazan (B1682004)

Tegoprazan exerts its inhibitory effect by directly interacting with the gastric H+/K+-ATPase. drugbank.compatsnap.com This enzyme, located in the luminal membrane of gastric parietal cells, exchanges luminal potassium ions for cytoplasmic hydrogen ions, thereby pumping protons into the gastric lumen and acidifying the stomach contents. researchgate.netresearchgate.net Tegoprazan interferes with this process through a potassium-competitive binding mechanism. nih.govpatsnap.compatsnap.comnih.gov

Potassium-Competitive Binding Dynamics

Tegoprazan functions as a potassium-competitive inhibitor, meaning it competes with potassium ions for binding to the H+/K+-ATPase. nih.govpatsnap.compatsnap.comnih.govguidetopharmacology.org Specifically, Tegoprazan binds to the potassium-binding site of the enzyme. patsnap.comgutnliver.org By occupying this site, Tegoprazan prevents the binding of potassium ions, which are essential for the activation and function of the proton pump. patsnap.comnih.gov This competitive interaction directly inhibits the exchange of potassium and hydrogen ions, thereby reducing gastric acid secretion. patsnap.com

Kinetic studies have evaluated the interaction of Tegoprazan with H+/K+-ATPase. In vitro enzyme assays using ion-leaky vesicles containing gastric H+/K+-ATPases isolated from pigs showed that Tegoprazan inhibited the enzyme activity with an IC50 value of 0.53 μM. nih.gov Studies have also shown IC50 values ranging from 0.29 μM to 0.52 μM for porcine, canine, and human H+/K+-ATPases in vitro. cenmed.comresearchgate.netnih.gov Molecular dynamics simulations have indicated that changes in the interactions of Tegoprazan with transmembrane residues depend on the presence or absence of potassium, which helps explain the observed decrease in affinity as potassium concentration increases in kinetic experiments. researchgate.net

Reversible Inhibition Kinetics

A key characteristic of Tegoprazan's mechanism is its reversible inhibition of the H+/K+-ATPase. nih.govpatsnap.compatsnap.comnih.govresearchgate.netnih.govuni.luwikidata.orgpom.go.id Unlike PPIs, which form covalent bonds with the enzyme, Tegoprazan binds non-covalently. researchgate.netunsri.ac.id This reversible binding allows for a more controlled and potentially faster onset and offset of acid inhibition compared to the irreversible binding of PPIs. patsnap.comgutnliver.org Kinetic studies confirm that Tegoprazan exhibits reversible inhibition of porcine gastric H+/K+-ATPase. pom.go.id

Distinction from Proton Pump Inhibitor Mechanisms

Tegoprazan's mechanism of action is distinct from that of traditional PPIs. nih.govpatsnap.compatsnap.comnih.govnih.gov PPIs are prodrugs that require activation in an acidic environment to become active inhibitors. unsri.ac.idnih.govntno.org Once activated, they form irreversible covalent bonds with cysteine residues on the H+/K+-ATPase, leading to long-lasting inhibition. nih.govntno.org This activation process means PPIs primarily inhibit actively secreting pumps and may take several days to achieve maximal effect. patsnap.comnih.govnih.gov

In contrast, Tegoprazan is an acid-resistant weak base that does not require acid activation. drugbank.comnih.govgutnliver.orgmims.com It can directly inhibit the H+/K+-ATPase by competing with potassium ions for binding, regardless of the activation state of the pump. gutnliver.orgsebelapharma.com This direct and reversible binding allows Tegoprazan to exert a rapid onset of action and inhibit both active and inactive proton pumps. patsnap.comgutnliver.orggutnliver.org

Cellular and Subcellular Localization of Tegoprazan Action

Tegoprazan, being an acid-resistant weak base, can accumulate in the highly acidic environment of the canaliculi within gastric parietal cells. drugbank.comnih.gov The canaliculi are invaginations of the parietal cell membrane where the H+/K+-ATPase is located and gastric acid is secreted. drugbank.comnih.gov This accumulation at the site of acid secretion allows Tegoprazan to effectively compete with potassium ions and inhibit the proton pump. nih.gov Its ability to remain in this acidic environment and be slowly cleared from the gastric glands contributes to its strong and sustained effect. drugbank.comnih.gov Studies in dogs have shown that oral administration of Tegoprazan results in higher distribution in gastric tissue/fluid compared to plasma. researchgate.netnih.gov

Impact on Gastric Acid Secretion Homeostasis

Tegoprazan's potent and reversible inhibition of the H+/K+-ATPase leads to a significant reduction in gastric acid secretion. patsnap.compatsnap.comnih.govgutnliver.orgcenmed.compom.go.idnih.govmims.comsebelapharma.comgutnliver.org This reduction in acid production results in an increase in intragastric pH. nih.govgutnliver.orgmims.com Studies in healthy subjects have shown that Tegoprazan can rapidly elevate intragastric pH. nih.govmims.com For instance, after a single dose of Tegoprazan 50 mg, mean intragastric pH reached >4 within approximately 1 hour. nih.gov This rapid onset of action is a notable advantage compared to PPIs, which may take around 4 hours to reach a similar pH level. nih.gov

Furthermore, Tegoprazan has demonstrated the ability to maintain elevated intragastric pH for a prolonged period. drugbank.comnih.govmims.com The 24-hour pH 4 holding time ratio after single doses of Tegoprazan 50 mg and 100 mg in healthy subjects ranged from 55.07% to 68.38%. mims.com After seven days of multiple dosing, these ratios were 58.35% and 66.55% for 50 mg and 100 mg, respectively. mims.com This sustained acid suppression is beneficial for managing acid-related disorders, including controlling nocturnal acid breakthrough. nih.govunsri.ac.idgutnliver.org Comparative studies have shown that Tegoprazan can provide more rapid, potent, and sustained night-time gastric acid suppression compared to esomeprazole (B1671258). nih.gov

The impact of Tegoprazan on gastric acid secretion is concentration-dependent. pom.go.idmims.com Higher doses generally lead to more pronounced and sustained acid suppression. nih.govmims.com The rapid and sustained acid inhibition by Tegoprazan contributes to the healing of mucosal damage caused by excessive acid and helps in the management of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. patsnap.comgutnliver.org

Gastric Acid Suppression Data (Illustrative based on search results):

| Treatment | Time to reach pH ≥ 4 (approximate) | 24-hr pH 4 Holding Time Ratio (Single Dose) | 24-hr pH 4 Holding Time Ratio (Multiple Doses) |

| Tegoprazan 50 mg | 1 hour nih.gov | 55.07% - 68.38% mims.com | 58.35% mims.com |

| Tegoprazan 100 mg | - | 55.07% - 68.38% mims.com | 66.55% mims.com |

| Esomeprazole 40 mg | 4 hours nih.gov | - | - |

| Vonoprazan (B1684036) 20 mg | 4 hours nih.gov | - | - |

Preclinical Pharmacodynamics of Tegoprazan

In Vitro Studies on H+/K+-ATPase Activity Inhibition

In vitro studies have demonstrated the direct inhibitory effect of tegoprazan (B1682004) on the gastric proton pump, H+/K+-ATPase. nih.govtargetmol.comselleckchem.commedchemexpress.com This inhibition is characterized by its potassium-competitive and reversible nature. nih.govresearchgate.netresearchgate.net

Enzyme assays for evaluating H+/K+-ATPase activity and its inhibition by compounds like tegoprazan are typically performed using preparations containing the enzyme. One common methodology involves the use of ion-leaky vesicles containing gastric H+/K+-ATPases isolated from sources such as pigs. researchgate.netnih.gov These assays measure the hydrolysis of ATP by the enzyme, which can be quantified to determine the level of enzyme activity. abcam.com Various methods, such as the malachite green assay, are used to detect the released inorganic phosphate (B84403) resulting from ATP hydrolysis. abcam.com Kinetic analyses, including methods like the Lineweaver-Burk plot, are employed to understand the nature of inhibition and determine kinetic parameters. researchgate.net

The inhibitory potency of tegoprazan on H+/K+-ATPase activity is commonly expressed as the half-maximal inhibitory concentration (IC50). In vitro studies have consistently shown that tegoprazan is a potent inhibitor of H+/K+-ATPase. IC50 values for tegoprazan against H+/K+-ATPase from different species, including porcine, canine, and human, have been reported to range from 0.29 to 0.52 µM. nih.govtargetmol.comselleckchem.commedchemexpress.commedchemexpress.com

For comparison, esomeprazole (B1671258), a representative proton pump inhibitor, showed a significantly higher IC50 value of 42.52 µM against porcine H+/K+-ATPase in one study, indicating that tegoprazan is considerably more potent in inhibiting the enzyme activity in vitro. researchgate.netnih.gov

Table 1: In Vitro Inhibitory Potency of Tegoprazan on H+/K+-ATPase

| Compound | Species Source of H+/K+-ATPase | IC50 (µM) |

| Tegoprazan | Porcine | 0.53 researchgate.netnih.gov |

| Tegoprazan | Porcine, Canine, Human | 0.29-0.52 nih.govtargetmol.comselleckchem.commedchemexpress.com |

| Esomeprazole | Porcine | 42.52 researchgate.netnih.gov |

Kinetic evaluations have indicated that tegoprazan binds to different intermediate states of the H+/K+-ATPase, with apparent Kd values of 0.56 ± 0.04 µM and 2.70 ± 0.24 µM at pH 7.2. nih.gov The affinity of tegoprazan for the enzyme is influenced by pH, with higher inhibition affinity observed at lower pH. nih.govresearchgate.net

Studies have investigated the sensitivity of H+/K+-ATPase from different species to tegoprazan inhibition. In vitro assays using enzyme preparations from porcine, canine, and human sources have shown comparable inhibitory potency of tegoprazan across these species, with IC50 values falling within a similar range (0.29-0.52 µM). nih.govtargetmol.comselleckchem.commedchemexpress.com This suggests that tegoprazan's inhibitory effect on H+/K+-ATPase is not highly species-specific among these tested mammals. Furthermore, tegoprazan demonstrated high selectivity for H+/K+-ATPase over canine kidney Na+/K+-ATPase, with an IC50 value greater than 100 µM for the latter. nih.govresearchgate.netresearchgate.net

Inhibitory Potency Determination (e.g., IC50 values)

In Vivo Animal Models of Gastric Acid Regulation

The in vivo pharmacological effects of tegoprazan on gastric acid regulation have been evaluated in various animal models, providing insights into its antisecretory potency and efficacy. selleckchem.comcaymanchem.comwikidata.orgcenmed.comnih.govkjim.org

Rat models are commonly used to study gastric acid secretion and the effects of inhibitory compounds. Studies in pylorus-ligated rats have shown that tegoprazan inhibits basal gastric acid secretion in a dose-dependent manner. medchemexpress.comcaymanchem.com Administration of tegoprazan at a dose of 10 mg/kg has been shown to completely inhibit basal gastric acid secretion in this model. caymanchem.com

In vivo studies in animal models, including rats and dogs, have demonstrated the potent antisecretory efficacy of tegoprazan. nih.govresearchgate.netresearchgate.netnih.gov The efficacy is often quantified by the effective dose 50% (ED50) value, which represents the dose required to achieve 50% of the maximal effect.

In a rat model of GERD, tegoprazan showed dose-dependent efficacy in inhibiting gastric acid secretion with an ED50 of 2.0 mg/kg. researchgate.netnih.gov This was reported to be 15-fold more potent than esomeprazole in the same model. researchgate.netnih.gov

Tegoprazan has also demonstrated efficacy in various rat models of peptic ulcers. The ED50 values for tegoprazan in reducing ulcer area in models induced by naproxen (B1676952), ethanol, and water-immersion restraint stress were 0.1, 1.4, and 0.1 mg/kg, respectively. researchgate.netnih.govcaymanchem.com In the acetic acid-induced peptic ulcer model in rats, tegoprazan at 10 mg/kg showed a higher curative ratio (44.2%) compared to esomeprazole at 30 mg/kg (32.7%) after 5 days of repeated oral administration. researchgate.netnih.gov

In dogs, oral administration of tegoprazan potently inhibited histamine-induced gastric acid secretion, with complete inhibition observed at 1.0 mg/kg starting from 1 hour after administration. nih.govresearchgate.netresearchgate.netxcessbio.com Tegoprazan at doses of 1 and 3 mg/kg also reversed pentagastrin-induced acidified gastric pH to the neutral range in dogs. nih.govresearchgate.netresearchgate.netxcessbio.com

Table 2: In Vivo Antisecretory Potency and Efficacy of Tegoprazan in Animal Models

| Animal Model | Endpoint Measured | Tegoprazan ED50 (mg/kg) | Comparator (Esomeprazole) ED50 (mg/kg) | Fold Potency (Tegoprazan vs. Esomeprazole) |

| Rat GERD model | Inhibition of gastric acid secretion | 2.0 researchgate.netnih.gov | Not specified (15-fold less potent) researchgate.netnih.gov | 15 researchgate.netnih.gov |

| Rat Naproxen-induced peptic ulcer model | Reduction in ulcer area | 0.1 researchgate.netnih.govcaymanchem.com | Not specified | Not specified |

| Rat Ethanol-induced peptic ulcer model | Reduction in ulcer area | 1.4 researchgate.netnih.govcaymanchem.com | Not specified | Not specified |

| Rat Water-immersion restraint stress ulcer model | Reduction in ulcer area | 0.1 researchgate.netnih.govcaymanchem.com | Not specified | Not specified |

Table 3: Curative Ratio in Rat Acetic Acid-Induced Peptic Ulcer Model

| Compound | Dose (mg/kg) | Curative Ratio (%) (after 5 days) |

| Tegoprazan | 10 researchgate.netnih.gov | 44.2 researchgate.netnih.gov |

| Esomeprazole | 30 researchgate.netnih.gov | 32.7 researchgate.netnih.gov |

These preclinical studies collectively demonstrate that tegoprazan is a potent inhibitor of gastric H+/K+-ATPase with significant antisecretory and antiulcer effects in various animal models, supporting its potential as a therapeutic agent for acid-related disorders.

Rat Models of Gastric Acid Secretion

Effects on Gastric Motility in Preclinical Models

Beyond its profound effects on acid secretion, preclinical investigations have also explored the impact of Tegoprazan on gastric motility. Studies conducted in pentagastrin-treated dogs revealed that oral administration of Tegoprazan at a dose of 3 mg/kg immediately evoked a gastric phase III contraction of the migrating motor complex (MMC). drugfuture.compharmaffiliates.comachemblock.com The MMC is a cyclical pattern of electrical and motor activity in the gastrointestinal tract that occurs during fasting, playing a role in clearing residual content from the stomach and small intestine. achemblock.com

This observed effect of Tegoprazan on stimulating gastric phase III MMC contractions in a canine model is considered a significant finding in preclinical pharmacodynamics. drugfuture.compharmaffiliates.comachemblock.com Similar effects on MMC have been reported for other P-CABs, suggesting this might be a class effect. drugfuture.compharmaffiliates.comachemblock.com While the precise mechanisms underlying this effect are subject to ongoing research, this preclinical observation indicates a potential influence of Tegoprazan on gastric motor function, distinguishing it from traditional acid suppressants that may sometimes be associated with delayed gastric emptying. achemblock.com

Pharmacokinetics of Tegoprazan: Preclinical and Early Phase Aspects

Absorption Characteristics

The absorption of tegoprazan (B1682004) has been evaluated across various studies, demonstrating efficient uptake. In a Phase 1, single ascending dose study in healthy male subjects, tegoprazan reached a median time to maximum concentration (Tmax) at approximately 1 hour (ranging from 0.5 to 1.5 hours) after dosing. mdpi.comnih.govsemanticscholar.org

Rate of Absorption in Animal Models

Preclinical studies in animal models, such as rats and dogs, indicate that tegoprazan is well absorbed following oral administration. In rats and dogs, Tmax values were reported to be 0.25-0.33 hours and 0.67 hours, respectively. pom.go.id The absorption in these models showed a dose-dependent increase at lower doses (0.3-3 mg/kg), with a non-linear increase observed at higher doses, potentially suggesting metabolic saturation. pom.go.id Oral absolute bioavailability in rats and dogs was found to be in the range of 49.8-59.5% and 50.1%, respectively. pom.go.id Studies in dogs also demonstrated that tegoprazan was well absorbed into the bloodstream and distributed in gastric tissue/fluid at higher concentrations than in plasma. epa.govresearchgate.net

Influence of Gastric Environment on Absorption

The gastric environment can influence the absorption of orally administered drugs. Tegoprazan is a weak base with a pKa value of 5.1 or 5.2. semanticscholar.orgresearchgate.net Unlike traditional proton pump inhibitors (PPIs) that require activation in an acidic environment, tegoprazan does not need acid activation, contributing to its faster onset of action. mdpi.compatsnap.com

Metabolism and Biotransformation Pathways

Tegoprazan undergoes significant metabolism, primarily in the liver. mdpi.comresearchgate.net

Role of Cytochrome P450 Enzymes (CYP3A4, CYP2C19, and others)

Cytochrome P450 (CYP) enzymes play a major role in the metabolism of tegoprazan. Both CYP3A4 and CYP2C19 are considered major metabolic pathways. mdpi.comsemanticscholar.org In vitro studies using recombinant CYP enzymes have confirmed the significant roles of CYP3A4 and CYP2C19 in tegoprazan metabolism. researchgate.netresearchgate.net The intrinsic clearance of tegoprazan in the presence of recombinant CYP3A4 and CYP2C19 was reported as 0.86 and 0.61 µL/min/pmol protein, respectively. researchgate.netnih.gov CYP3A4 is reported to contribute more significantly, accounting for approximately 75% of the metabolic fraction subject to total hepatic clearance. mdpi.comsemanticscholar.orgresearchgate.netmdpi.commdpi.com Other CYP enzymes, such as CYP1A2, CYP2C8, CYP2C9, CYP2D6, and CYP2E1, appear to play minor roles in the metabolism of tegoprazan based on in vitro studies. researchgate.netmdpi.comresearchgate.netnih.gov

Identification and Pharmacological Activity of Major Metabolites (e.g., M1)

The primary metabolite of tegoprazan identified is M1, also known as desmethyl tegoprazan. nih.govnih.govresearcher.liferesearchgate.net M1 is formed through N-demethylation, mediated by both CYP3A4 and CYP2C19. nih.gov In a study using 14C-radiolabelled tegoprazan in healthy subjects, tegoprazan and M1 were the major drug-related compounds in plasma, accounting for 34.84% and 40.10% of the total radioactivity, respectively. nih.govresearcher.life The half-life of total radioactivity in plasma (8.72 hours) was longer than that of the parent drug (4.33 hours), indicating slower elimination of metabolites. nih.govresearcher.life

Preclinical studies have investigated the pharmacological activity of M1. M1 has shown reversible inhibitory potential against porcine H+/K+-ATPase, the target enzyme of tegoprazan. mdpi.comresearchgate.netmdpi.com However, its potency is significantly lower than that of the parent compound, with M1 being approximately 10-fold less potent than tegoprazan. mdpi.compom.go.idresearchgate.netmdpi.comresearchgate.net The experimental half maximal inhibitory concentration (IC50) values for tegoprazan and M1 against porcine H+/K+-ATPase were reported as 0.53 µM and 6.19 µM, respectively. mdpi.comresearchgate.netmdpi.com While M1 is expected to exhibit some acid suppression effect based on preclinical and in vitro data, its efficacy has not been evaluated in humans. mdpi.commdpi.com

Other metabolic pathways identified include oxidation, glucuronidation, and sulfation. nih.govresearcher.life

Here is a summary of key pharmacokinetic parameters from preclinical and early phase studies:

| Parameter | Species/Study Type | Value(s) | Citation(s) |

| Tmax (h) | Rats (Oral) | 0.25-0.33 | pom.go.id |

| Tmax (h) | Dogs (Oral) | 0.67 | pom.go.id |

| Tmax (h) | Healthy Human Males (Single Dose) | 1 (0.5-1.5, median range) | mdpi.comnih.govsemanticscholar.org |

| t1/2 (h) | Rats | 1.6-2 | pom.go.id |

| t1/2 (h) | Dogs | 2.41 | pom.go.id |

| t1/2 (h) | Healthy Human Males | 3.65-5.39 (mean range) | mdpi.comnih.govsemanticscholar.orgmdpi.com |

| t1/2 (h) | Total Radioactivity (Human Plasma) | 8.72 | nih.govresearcher.life |

| Bioavailability (%) | Rats | 49.8-59.5 | pom.go.id |

| Bioavailability (%) | Dogs | 50.1 | pom.go.id |

| Bioavailability (%) | Humans | 86-100 (estimated) | nih.gov |

| IC50 (µM) (H+/K+-ATPase) | Porcine (Tegoprazan) | 0.53 | mdpi.compom.go.idresearchgate.netmdpi.com |

| IC50 (µM) (H+/K+-ATPase) | Porcine (M1) | 6.19 | mdpi.compom.go.idresearchgate.netmdpi.com |

| Intrinsic Clearance (µL/min/pmol protein) | Recombinant CYP3A4 | 0.86 | researchgate.netnih.gov |

| Intrinsic Clearance (µL/min/pmol protein) | Recombinant CYP2C19 | 0.61 | researchgate.netnih.gov |

Elimination and Excretion Pathways in Preclinical Species

Elimination and excretion pathways have been investigated in both preclinical species and humans. In mice and dogs, levels of intact tegoprazan detected in urine were less than 1%. pom.go.id Tegoprazan is mainly excreted via metabolism, with metabolites being eliminated through bile and urine. pom.go.id

In a human study using 14C-radiolabelled tegoprazan, the drug was excreted through both urine and feces. nih.govresearcher.life Approximately 50.51% ± 3.35% of the total radioactivity was recovered in urine, and 47.26% ± 3.06% was recovered in feces. nih.govresearcher.life This indicates that tegoprazan is widely metabolized and almost completely excreted in humans. nih.govresearcher.life Excretion of the intact drug in bile and urine was less than 1% of the dose in mice and dogs. pom.go.id

Pharmacokinetic Modeling and Simulation in Preclinical Research

Physiologically based pharmacokinetic (PBPK) modeling and simulation play a crucial role in predicting drug behavior in biological systems, integrating in vitro and in vivo data from preclinical studies. While validating a PBPK model solely with preclinical data can be challenging, such models for tegoprazan have been utilized in the drug development process to inform decision-making snu.ac.kr.

The initial PBPK model for tegoprazan was constructed using a combination of its physicochemical properties (such as molecular weight, log P, and pKa), in vitro data (including permeability and intrinsic clearance), and in vivo data (like renal clearance) provided by HK inno. N Corp. snu.ac.krmdpi.com. The SimCYP simulator software (v19) was employed to build the model and generate PK simulations snu.ac.krmdpi.com. These preclinical PBPK models can incorporate in vitro parameters such as effective permeability, microsomal clearance, and unbound fraction in microsomes, alongside in vivo parameters like blood-to-plasma partition coefficient, unbound fraction in plasma, and urinary/biliary clearance to predict systemic exposure and tissue distribution mdpi.com.

Preclinical studies investigating tegoprazan's metabolism indicated that its major metabolite, M1 (desmethyl tegoprazan), exhibits reversible inhibitory potential against porcine H+/K+-ATPase, albeit with approximately 10-fold less potency than the parent compound mdpi.comresearchgate.netmdpi.com. The IC50 values for tegoprazan and M1 were reported as 0.53 µM and 6.19 µM, respectively, in preclinical studies mdpi.comresearchgate.net. Based on these preclinical findings and in vitro assay results, M1 is also anticipated to contribute to the acid suppression effect researchgate.netmdpi.com.

PBPK modeling has been applied to predict potential drug-drug interactions (DDIs) involving tegoprazan, particularly with cytochrome P450 (CYP) 3A4 perpetrators, as tegoprazan is primarily metabolized by CYP3A4, with some contribution from CYP2C19 mdpi.commdpi.comresearchgate.net. Simulations using the PBPK model predicted that systemic exposure to tegoprazan could increase approximately threefold when co-administered with strong CYP3A4 inhibitors like clarithromycin (B1669154) or ketoconazole (B1673606) mdpi.comresearchgate.net. Conversely, co-administration with a strong CYP3A4 inducer such as rifampicin (B610482) was predicted to decrease tegoprazan exposure by approximately 70% (down to ~30% of normal exposure) mdpi.comresearchgate.net.

While preclinical data contributes to building the initial model, validation often involves comparison with observed clinical PK profiles and parameters snu.ac.krmdpi.com. For instance, a PBPK model for tegoprazan and its major metabolite M1 was developed and verified using clinical study data after single administrations of tegoprazan, demonstrating good agreement between predicted and observed concentration-time profiles mdpi.com.

The application of PBPK modeling in the preclinical stage allows for the evaluation of DDI potential and the quantitative assessment of how tegoprazan's pharmacokinetics might be altered by co-administered drugs, contributing to regulatory decision-making from a clinical pharmacology perspective snu.ac.kr.

Data Tables

Based on preclinical and modeling data, the following table summarizes the relative inhibitory potency of tegoprazan and its major metabolite M1:

| Compound | Target | IC50 (µM) | Relative Potency (vs Tegoprazan) | Source Type |

| Tegoprazan | Porcine H+/K+-ATPase | 0.53 | 1x | Preclinical |

| M1 | Porcine H+/K+-ATPase | 6.19 | ~0.086x (10-fold less potent) | Preclinical |

Note: IC50 values are approximate and may vary depending on the specific study conditions.

PBPK modeling simulations have provided insights into potential changes in tegoprazan exposure when co-administered with CYP3A4 modulators:

| Co-administered Drug | Effect on CYP3A4 | Predicted Change in Tegoprazan Exposure (AUC) | Source Type |

| Clarithromycin | Inhibitor | ~3-fold increase | Simulation |

| Ketoconazole | Inhibitor | ~3-fold increase | Simulation |

| Rifampicin | Inducer | ~70% decrease (exposure reduced to ~30%) | Simulation |

Note: These are predicted values based on PBPK modeling and simulation.

Detailed Research Findings

Preclinical research and subsequent PBPK modeling efforts for tegoprazan have focused on understanding its metabolic pathways and the potential for drug interactions. In vitro studies identified CYP3A4 as the primary enzyme responsible for tegoprazan metabolism, with CYP2C19 also contributing mdpi.comresearchgate.net. This understanding was crucial for building a mechanistic PBPK model capable of predicting interactions with inhibitors and inducers of these enzymes snu.ac.krresearchgate.net.

The development of the tegoprazan PBPK model involved both bottom-up approaches using in vitro data and top-down approaches incorporating clinical PK results to ensure both mechanistic integrity and descriptive accuracy snu.ac.kr. Although validating the model solely with preclinical data presents limitations, the model's ability to predict observed clinical PK profiles and parameters, including certain DDI scenarios, supports its utility in the drug development phase snu.ac.krmdpi.commdpi.com.

Structure Activity Relationship Sar and Drug Design of Tegoprazan

Chemical Scaffolding and Unique Structural Features

Tegoprazan (B1682004) has a complex chemical structure characterized by a benzimidazole (B57391) moiety linked to a difluorochroman group via an oxygen atom. nih.govuni.lu The molecule also contains a dimethylcarbamoyl group attached to the benzimidazole core. uni.lu Its molecular formula is C₂₀H₁₉F₂N₃O₃. uni.luwikidata.org This scaffolding provides the structural basis for its interaction with the H+/K+-ATPase.

Key Functional Groups and Stereochemistry in H+/K+-ATPase Interaction

Tegoprazan functions as a potent and highly selective inhibitor of gastric H+/K+-ATPase. nih.govcenmed.com It binds to the enzyme competitively and reversibly, involving hydrogen bonding and electrostatic interactions. chemicalbook.com The mechanism of action involves inhibiting the binding of potassium ions necessary for gastric acid secretion. raqualia.com

Studies have shown that the protonation of Tegoprazan can influence its conformation, specifically causing a change in the dihedral angle. researchgate.netnih.gov This conformational change, involving the rotation of the benzimidazole ring, is predicted to allow the inhibitor to position itself further into the luminal cavity of the enzyme, which is consistent with its higher inhibition affinity observed at low pH. researchgate.netnih.gov The affinity of Tegoprazan for the enzyme also decreases as a function of potassium ion concentration. researchgate.netnih.gov

Tautomerism and its Implications for Structural Analysis

Tegoprazan contains an asymmetric benzimidazole moiety, which can undergo tautomerism due to the potential positions of the NH group within the imidazole (B134444) ring. mdpi.compreprints.org This phenomenon can lead to the existence of structural isomers. mdpi.compreprints.org Understanding the tautomeric state is crucial for accurate structural analysis, particularly in crystallographic studies. mdpi.compreprints.org

Liquid-state NMR studies have shown that two tautomers can exist, and their exchange rate can be slow in certain solvents like DMSO-d6, allowing for the observation of distinct signals for each tautomer. mdpi.compreprints.org Solid-state ¹³C-NMR analysis of Tegoprazan polymorphs revealed that the molecule exists predominantly as a specific tautomer (Tautomer 1) in the crystalline state. mdpi.compreprints.orgresearchgate.net

Polymorphism and Crystalline Structure Analysis (Polymorphs A and B)

Tegoprazan exists in at least two crystalline forms, designated Polymorphs A and B. mdpi.compreprints.orgresearcher.life The crystal structures of these polymorphs have been determined using techniques such as laboratory powder X-ray diffraction, simulated annealing, and Rietveld refinement. mdpi.compreprints.orgresearchgate.netnih.gov Both polymorphs crystallize in the monoclinic space group P2₁, with Z = 4, meaning the asymmetric unit contains two symmetrically independent molecules. mdpi.compreprints.orgresearchgate.netnih.gov

Analysis of the relative energy differences, solubility data, van't Hoff enthalpies, and DSC profiles consistently indicates that Polymorph A is more stable than Polymorph B. mdpi.comresearcher.lifenih.gov Polymorph B has been observed to undergo a phase transition to the more stable Polymorph A over time. mdpi.compreprints.org

The crystal data for Polymorphs A and B are summarized below:

| Property | Polymorph A | Polymorph B |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁ |

| Z | 4 | 4 |

| Molecules per A.U. | 2 | 2 |

| Rwp (%) | 9.1 mdpi.com | 4.9 mdpi.com |

| χ² | 1.271 mdpi.com | 3.791 mdpi.com |

| Relative Stability | More stable mdpi.comresearcher.lifenih.gov | Less stable mdpi.comresearcher.lifenih.gov |

| Phase Transition | No observed change mdpi.compreprints.org | Transitions to Polymorph A mdpi.compreprints.org |

Early Drug Design Methodologies and Research Cycles

The early drug design and development of Tegoprazan involved systematic research cycles focused on identifying and optimizing compounds with potent H+/K+-ATPase inhibitory activity. Companies like RaQualia Pharma have been involved in the drug discovery stage, from exploratory research to early clinical development. raqualia.comraqualia.com

A key aspect of the early research methodology involved structure-activity relationship (SAR) studies, where the relationship between chemical structure and biological activity was investigated. raqualia.comraqualia.com Information concerning compounds was managed in databases, often utilizing two-dimensional barcodes for tracking. raqualia.comraqualia.com Rapid pharmacological, safety, and metabolic studies were conducted using techniques like barcode-controlled 384-hole plates to quickly evaluate compounds. raqualia.comraqualia.com The results from these studies were promptly recorded and reported back to the design and synthesis teams, facilitating a rapid research cycle. raqualia.comraqualia.com Some reports indicate this research cycle could take as little as two weeks. raqualia.comraqualia.com This iterative process of design, synthesis, and evaluation was crucial in identifying and optimizing Tegoprazan as a promising P-CAB candidate.

Preclinical Efficacy and Therapeutic Potential of Tegoprazan in Disease Models

Gastric Ulcer Healing and Prevention in Animal Models

Preclinical studies have evaluated the efficacy of tegoprazan (B1682004) in promoting the healing and prevention of gastric ulcers in various animal models. These models are designed to mimic different causes of gastric ulceration in humans, including chemical induction and stress.

Chemically-Induced Ulcer Models

Tegoprazan has demonstrated anti-ulcer activity in rat models where gastric ulcers were induced by chemical agents such as naproxen (B1676952) and acetic acid. medchemexpress.comnih.govgoogle.com In a naproxen-induced acute gastric ulcer rat model, tegoprazan showed a dose-dependent anti-ulcer effect and was effective even at a single dose. medchemexpress.commedchemexpress.com The ED50 (effective dose 50%) of tegoprazan in this model was reported as 0.1 mg/kg, indicating potent activity. nih.gov In the acetic acid-induced peptic ulcer model, repeated oral administration of tegoprazan at 10 mg/kg resulted in a higher curative ratio (44.2%) compared to esomeprazole (B1671258) at 30 mg/kg (32.7%) after 5 days. nih.govresearchgate.net

Stress-Induced Ulcer Models

Studies using stress-induced gastric ulcer models in rats have also shown the efficacy of tegoprazan. In the water-immersion restraint stress-induced peptic ulcer model, tegoprazan exhibited superior antiulcer activity. nih.gov The ED50 of tegoprazan in this model was 0.1 mg/kg. nih.gov These findings suggest that tegoprazan is effective in preventing or healing ulcers induced by stress.

Preclinical Efficacy of Tegoprazan in Gastric Ulcer Models

| Ulcer Model Type | Animal Model | Key Finding | Tegoprazan ED50 (mg/kg) | Comparator (Esomeprazole) ED50 (mg/kg) | Citation |

| Chemically-Induced (Naproxen) | Rat | Dose-dependent anti-ulcer effect, effective at single dose. | 0.1 | Not specified | medchemexpress.com |

| Chemically-Induced (Acetic Acid) | Rat | Higher curative ratio (44.2% at 10 mg/kg) after 5 days compared to esomeprazole (32.7% at 30 mg/kg). | Not applicable | Not applicable | nih.govresearchgate.net |

| Stress-Induced (Water-Immersion Restraint) | Rat | Superior antiulcer activity. | 0.1 | Not specified | nih.gov |

Helicobacter pylori Eradication Research in Preclinical Contexts

Helicobacter pylori (H. pylori) infection is a major cause of peptic ulcers and gastritis. plos.org Preclinical research has explored the potential of tegoprazan in H. pylori eradication, focusing on its direct antimicrobial properties and its ability to enhance the effectiveness of antibiotics.

In Vitro Antimicrobial Properties Against H. pylori

In vitro studies have investigated the direct effect of tegoprazan on H. pylori. While tegoprazan is primarily known for its acid-suppressing activity, some research suggests potential antimicrobial effects at higher concentrations. H. pylori growth was significantly inhibited in a medium containing 1 µg/mL clarithromycin (B1669154) with tegoprazan at a concentration of 128 µg/mL. gutnliver.orgnih.govnih.gov However, it is noted that achieving this concentration in the bloodstream of healthy subjects may be difficult based on pharmacokinetic studies. gutnliver.orgnih.gov

Effects on H. pylori Susceptibility to Antibiotics in Experimental Settings

Tegoprazan has been shown to improve the susceptibility of antibiotic-resistant H. pylori isolates to antimicrobial agents in experimental settings. gutnliver.orgnih.govnih.govtandfonline.com Studies evaluating the minimum inhibitory concentrations (MICs) of various antibiotics in combination with tegoprazan have demonstrated improved susceptibility. gutnliver.orgnih.govnih.govresearchgate.net Specifically, the MICs of clarithromycin, fluoroquinolone, metronidazole (B1676534), and amoxicillin (B794) against resistant H. pylori isolates improved after tegoprazan administration. gutnliver.orgnih.govnih.gov Tegoprazan demonstrated more frequent susceptibility acquisition with metronidazole compared to vonoprazan (B1684036) in these in vitro studies. gutnliver.orgnih.govnih.govresearchgate.net This effect on antibiotic susceptibility appears to be independent of acid suppression. gutnliver.orgnih.govnih.gov

Improvement in MICs of Antibiotics Against Resistant H. pylori Isolates with Tegoprazan

| Antibiotic | Percentage of Isolates with Improved MIC | Citation |

| Clarithromycin | 46.3% | gutnliver.orgnih.govnih.gov |

| Fluoroquinolone | 46.7% | gutnliver.orgnih.govnih.gov |

| Metronidazole | 55.6% | gutnliver.orgnih.govnih.gov |

| Amoxicillin | 34.5% | gutnliver.orgnih.govnih.gov |

Modulation of Gut Microbiota and Intestinal Barrier Function in Colitis Models

Research has also explored the effects of tegoprazan on the gut microbiota and intestinal barrier function, particularly in the context of colitis models. Inflammatory bowel disease (IBD), which includes conditions like ulcerative colitis and Crohn's disease, is associated with gut barrier dysfunction and altered gut microbiota. nih.govfrontiersin.orgwjgnet.comresearchgate.net

Studies using dextran (B179266) sodium sulfate (B86663) (DSS)-induced and dinitrobenzene sulfonic acid (DNBS)-induced colitis models in mice have shown that tegoprazan can significantly improve colitis. nih.govfrontiersin.orgresearchgate.netfrontiersin.org Tegoprazan was found to enhance intestinal epithelial barrier function. medchemexpress.comnih.govfrontiersin.orgwjgnet.comresearchgate.net In the DSS-induced colitis model, tegoprazan reduced intestinal permeability and upregulated the expression of tight junction proteins such as Zo-1 and Occludin, which are crucial for maintaining the integrity of the intestinal epithelial barrier. nih.govfrontiersin.orgwjgnet.com

Furthermore, tegoprazan has been shown to alleviate gut microbiota dysbiosis in colitis models. nih.govfrontiersin.orgresearchgate.netnih.gov It enhanced the growth of Bacteroides vulgatus, a bacterium that has been shown to alleviate intestinal inflammation by inhibiting the adhesion of pathogenic bacteria to epithelial cells. nih.govfrontiersin.orgnih.gov Unlike rabeprazole, a PPI, tegoprazan did not induce gut dysbiosis in these studies. nih.govfrontiersin.orgresearchgate.net These findings suggest a potential role for tegoprazan as an intestinal protectant in addition to its effects on gastric acid-related diseases. nih.govfrontiersin.orgnih.gov

Impact on Microbiota Composition (e.g., Bacteroides vulgatus)

Research indicates that tegoprazan can alleviate gut microbiota dysbiosis. researchgate.netnih.govfrontiersin.org Specifically, studies in mice have shown that tegoprazan enhanced the growth of Bacteroides vulgatus. researchgate.netnih.govfrontiersin.org Bacteroides vulgatus is a commensal bacterium that has been reported to have protective effects on intestinal inflammation by inhibiting the epithelial adhesion of pathogenic bacteria. researchgate.netnih.govfrontiersin.orgfrontiersin.org In contrast to tegoprazan, rabeprazole, a type of PPI, did not promote the growth of Bacteroides vulgatus and was shown to induce gut dysbiosis in preclinical models. researchgate.netnih.govfrontiersin.org

Enhancement of Intestinal Epithelial Barrier Integrity

Tegoprazan has been demonstrated to enhance intestinal epithelial barrier function. researchgate.netnih.govnih.govfrontiersin.org In a DSS-induced colitis model in mice, tegoprazan treatment reduced intestinal permeability and upregulated the expression of tight junction proteins, such as Zo-1 and Occludin. nih.govfrontiersin.org These findings were consistent with in vitro results using a Caco-2 cell monolayer model, where tegoprazan promoted the expression of tight junction proteins and reduced gut permeability. nih.govfrontiersin.orgresearchgate.net Maintaining the integrity of the intestinal barrier is crucial in preventing the passage of bacteria and other luminal contents that can trigger inflammation. nih.govfrontiersin.org

Potential Role in Inflammatory Bowel Disease Pathophysiology

The ability of tegoprazan to alleviate gut microbiota dysbiosis and enhance intestinal barrier function suggests a potential therapeutic role in IBD. researchgate.netnih.govnih.govfrontiersin.org By promoting beneficial bacteria like Bacteroides vulgatus and strengthening the epithelial barrier, tegoprazan may help to mitigate intestinal inflammation. researchgate.netnih.govfrontiersin.org Studies in mouse models of colitis have shown that tegoprazan significantly improved colitis symptoms, including reduced colonic damage and decreased levels of proinflammatory cytokines, such as interleukin-17 (Il17). nih.gov These preclinical findings provide novel insights into tegoprazan's potential as an intestinal protectant for IBD. researchgate.netnih.govnih.gov

Investigation of Anti-Cancer Effects in Gastric Cancer Cell Lines

The anti-cancer effects of tegoprazan have been investigated in gastric cancer cell lines. researchgate.netascopubs.orgasco.org Studies have compared the effects of tegoprazan with those of esomeprazole, a PPI, on gastric cancer cells. researchgate.netascopubs.orgasco.org

Cell Cycle Modulation and Arrest (G1/S Phase)

Tegoprazan has been shown to inhibit the proliferation of gastric cancer cells in a dose-dependent manner. researchgate.netascopubs.orgasco.org Investigations using flow cytometry have confirmed that tegoprazan blocks the entry into the G1/S phase of the cell cycle, ultimately leading to cell cycle arrest. researchgate.netascopubs.orgasco.org This modulation of the cell cycle contributes to the observed inhibition of gastric cancer cell growth. researchgate.netascopubs.orgasco.org

Inhibition of Cell Migration, Invasion, and Colony Formation

Preclinical studies utilizing wound-healing assays, Matrigel chamber assays, and colony-forming assays have demonstrated that tegoprazan inhibits key processes involved in cancer progression, including cell migration, invasion, and colony formation in gastric cancer cell lines. researchgate.netascopubs.orgasco.org These effects suggest that tegoprazan may have the potential to impede the spread and growth of gastric tumors. researchgate.netascopubs.orgasco.org

Molecular Pathways and Key Regulators (e.g., PI3K/AKT/GSK3β signaling, cMYC)

The anti-cancer effects of tegoprazan in gastric cancer cells involve the modulation of specific molecular pathways. Upstream regulator analysis has indicated that cMYC plays a significant role in the effect of tegoprazan on G1/S phase entry. researchgate.netascopubs.org This effect is mediated through the PI3K/AKT/GSK3β signaling pathway. researchgate.netascopubs.org The PI3K/AKT/mTOR pathway is frequently dysregulated in gastric cancer and is involved in cell growth, survival, and proliferation. nih.govmdpi.commdpi.com Tegoprazan's influence on this pathway, particularly through its impact on cMYC and GSK3β, appears to be a key mechanism underlying its anti-proliferative and anti-migratory effects in gastric cancer cell lines. researchgate.netascopubs.org

Table 1: Preclinical Effects of Tegoprazan

| Effect | Observation | Disease Model/Cell Line | Relevant Section |

| Enhanced Bacteroides vulgatus growth | Significant increase in abundance | Mouse colitis model | 6.3.1 |

| Alleviated gut microbiota dysbiosis | Reduction in imbalance compared to control/rabeprazole | Mouse colitis model | 6.3.1 |

| Enhanced intestinal epithelial barrier | Reduced permeability, upregulated tight junction proteins (Zo-1, Occludin) | Mouse colitis model, Caco-2 cells | 6.3.2 |

| Improved colitis severity | Reduced colonic damage, decreased proinflammatory cytokines | Mouse colitis model | 6.3.3 |

| Inhibited gastric cancer cell proliferation | Dose-dependent reduction in cell growth | AGS, MKN74 cell lines | 6.4 |

| Blocked G1/S cell cycle entry | Arrest of cells in G1/S phase | AGS, MKN74 cell lines | 6.4.1 |

| Inhibited cell migration | Reduced movement in wound-healing assays | AGS, MKN74 cell lines | 6.4.2 |

| Inhibited cell invasion | Reduced invasion in Matrigel chamber assays | AGS, MKN74 cell lines | 6.4.2 |

| Inhibited colony formation | Reduced ability to form colonies | AGS, MKN74 cell lines | 6.4.2 |

| Modulated PI3K/AKT/GSK3β signaling | Involvement in anti-cancer effects | AGS cell line | 6.4.3 |

| Affected cMYC expression/activity | Key molecule influencing G1/S entry | AGS cell line | 6.4.3 |

Comparative Preclinical and Pharmacological Research of Tegoprazan

Comparison with Proton Pump Inhibitors (PPIs)

Research has extensively compared tegoprazan (B1682004) with widely used PPIs such as omeprazole (B731) and esomeprazole (B1671258) to understand its relative efficacy, speed of action, and duration of acid suppression.

Tegoprazan has demonstrated potent and effective acid inhibition. Studies indicate that tegoprazan exhibits a more potent and durable acid-suppressive effect compared to PPIs. researchgate.netnih.gov In vitro studies have shown tegoprazan's IC50 for H+/K+-ATPase inhibition ranging from 0.29 μM to 0.52 μM for porcine, canine, and human enzymes. cenmed.com This potent inhibition contributes to its efficacy in reducing gastric acidity.

A key distinction of tegoprazan is its rapid onset of action compared to PPIs. Tegoprazan is rapidly absorbed, with a time to reach maximum concentration (Tmax) typically ranging from 0.5 to 1.5 hours. nih.govnih.gov This rapid absorption contributes to a faster increase in intragastric pH. After a single dose, intragastric pH increased more rapidly to over 4 at approximately 1 hour compared to esomeprazole. nih.govnih.gov

Furthermore, tegoprazan provides sustained acid suppression. jnmjournal.org In studies comparing night-time acid suppression, tegoprazan demonstrated a greater percentage of time at pH ≥ 4 compared to esomeprazole. nih.govnih.gov Specifically, the percentage of time at pH ≥ 4 at night was 66.0% for tegoprazan, while it was 36.1% for esomeprazole in one study. nih.govnih.gov This sustained effect is beneficial, particularly in managing nocturnal acid breakthrough, which is considered an unmet need of PPIs. nih.govnih.gov

The following table summarizes comparative acid suppression data:

| Medication | Dose (single, night-time) | % Time at pH ≥ 4 (Night) | Onset of pH Increase to > 4 |

| Tegoprazan | 50 mg | 66.0% | Approximately 1 hour |

| Esomeprazole | 40 mg | 36.1% | Slower than Tegoprazan |

| Vonoprazan (B1684036) | 20 mg | 60.5% | Slower than Tegoprazan |

Note: Data extracted from a study in healthy subjects nih.govnih.gov.

The fundamental difference between tegoprazan and PPIs lies in their mechanism of inhibiting the H+/K+-ATPase. PPIs are pro-drugs that require activation in an acidic environment and form irreversible covalent bonds with the proton pump. gutnliver.org This irreversible binding means that acid secretion is inhibited until new proton pumps are synthesized, which can take several days to achieve full effect. gutnliver.org

In contrast, tegoprazan is a potassium-competitive acid blocker. mims.com It inhibits the H+/K+-ATPase by competitively and reversibly binding to the potassium-binding site of the enzyme. nih.govgutnliver.org This inhibition is pH-independent and does not require acid activation. The reversible nature of binding allows tegoprazan to inhibit both activated and inactivated proton pumps immediately upon administration, contributing to its rapid onset of action and consistent effect regardless of food intake. nih.govgutnliver.org

Studies investigating the interaction between H+/K+-ATPase and tegoprazan have shown that tegoprazan binds to different intermediate states of the enzyme. nih.gov Molecular dynamics simulations suggest that the interaction of tegoprazan with transmembrane residues changes depending on the presence of potassium ions, explaining a decrease in affinity as a function of potassium concentration observed in kinetic experiments. nih.gov

Comparative Onset and Duration of Acid Suppression

Comparison with Other Potassium-Competitive Acid Blockers (P-CABs)

Tegoprazan belongs to the class of P-CABs, which also includes drugs like vonoprazan and revaprazan (B1680565). While sharing the common mechanism of potassium-competitive inhibition, there can be distinctions in their pharmacodynamic and pharmacokinetic profiles.

Comparisons between tegoprazan and other P-CABs, such as vonoprazan, have been conducted. In a study comparing night-time acid suppression, tegoprazan exhibited slightly, but not significantly, longer acid suppression than vonoprazan, with the percentage of time at pH ≥ 4 at night being 66.0% for tegoprazan and 60.5% for vonoprazan. nih.govnih.gov Both tegoprazan and vonoprazan showed acid suppression that was not dependent on CYP2C19 phenotypes, unlike esomeprazole. nih.govnih.gov This suggests that the efficacy of tegoprazan and vonoprazan is less likely to be influenced by genetic variations in CYP2C19 metabolism compared to PPIs. nih.govnih.gov

Pharmacokinetic studies of tegoprazan have characterized its absorption, metabolism, and excretion. Tegoprazan is rapidly absorbed with a Tmax of 0.5 to 1.5 hours and has a mean elimination half-life (t1/2) ranging from 3.7 to 5.4 hours. nih.govnih.gov Its Cmax and AUC last exhibit a dose-dependent increase. nih.gov Tegoprazan is expected to be metabolized by CYP3A in humans, producing a major demethylated metabolite (M1). nih.gov Excretion occurs via urine (67.4%) and feces (31.1%) for vonoprazan, providing a point of comparison for P-CAB elimination profiles. mims.com While direct comparative pharmacokinetic studies between tegoprazan and other P-CABs like vonoprazan and revaprazan in the provided search results are limited in explicit detail regarding specific parameters across studies, the general characteristics of rapid absorption and metabolism pathways are noted for P-CABs. nih.govnih.govmims.com

Drug Discovery and Development Methodologies for Tegoprazan

Target Identification and Validation in Gastric Physiology

The fundamental target for Tegoprazan (B1682004) is the gastric H+/K+-ATPase, commonly known as the gastric proton pump. This enzyme is located in the parietal cells of the stomach lining and is responsible for secreting gastric acid into the lumen. guidetopharmacology.orgresearchgate.net Inhibiting this pump is a well-established strategy for reducing stomach acidity, crucial for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. researchgate.netnih.gov

Unlike proton pump inhibitors (PPIs), which require activation in an acidic environment and irreversibly bind to the pump, Tegoprazan is designed to be an acid-stable weak base that can directly and reversibly inhibit the H+/K+-ATPase by competing with potassium ions for binding. researchgate.netdrugbank.compatsnap.com This mechanism allows for a rapid onset of action and sustained acid suppression, independent of acid levels or food intake. drugbank.compatsnap.comnih.gov The high selectivity of Tegoprazan for gastric H+/K+-ATPase over other related enzymes, such as canine kidney Na+/K+-ATPase, was demonstrated in in vitro studies, with IC50 values significantly lower for the gastric pump. researchgate.net

High-Throughput Screening and Lead Compound Identification

High-throughput screening (HTS) plays a vital role in modern drug discovery by enabling the rapid evaluation of large libraries of compounds against a specific biological target. labmanager.combmglabtech.com This process aims to identify "hits" or "leads" – compounds that exhibit the desired activity on the target. labmanager.combmglabtech.commdpi.com While the specific details of the HTS campaign for Tegoprazan are not extensively detailed in the provided search results, the general principles of HTS involve preparing samples and compound libraries, establishing automated assay methods, configuring robotic workstations, and acquiring and handling data. bmglabtech.com The primary goal is to quickly identify compounds that affect the target, in this case, inhibiting the gastric H+/K+-ATPase activity. labmanager.combmglabtech.com Hits identified through HTS serve as starting points for further optimization through medicinal chemistry to develop viable drug candidates. mdpi.com

Preclinical Development Stages and Research Initiatives

Preclinical development involves extensive research initiatives to evaluate a drug candidate's pharmacological activity, pharmacokinetics, and potential toxicity before human trials. For Tegoprazan, preclinical studies in animal models, such as dogs and cynomolgus monkeys, were conducted to assess its effects on gastric acid secretion and pharmacokinetics. researchgate.netresearchgate.net

In vitro studies confirmed Tegoprazan's potent and selective inhibition of gastric H+/K+-ATPase from various species, including porcine, canine, and human, with IC50 values ranging from 0.29 μM to 0.52 μM. researchgate.netcenmed.com Kinetic analysis revealed a potassium-competitive and reversible binding mechanism. researchgate.net

In vivo studies in dogs demonstrated that oral administration of Tegoprazan was well absorbed and distributed, with higher concentrations observed in gastric tissue/fluid compared to plasma. researchgate.net These studies showed potent inhibition of histamine-induced gastric acid secretion, with complete inhibition observed at 1.0 mg/kg within 1 hour of administration. researchgate.net Tegoprazan also reversed pentagastrin-induced acidified gastric pH to the neutral range in dogs at doses of 1 and 3 mg/kg. researchgate.net

Furthermore, preclinical studies in cynomolgus monkeys were utilized to evaluate the pharmacokinetic profile of different Tegoprazan formulations, including immediate-release (IR) and delayed-release (DR) combinations. researchgate.netresearchgate.net These studies helped in understanding drug absorption and the potential for controlled release formulations. researchgate.netresearchgate.net Research initiatives also included the development of an efficient and economical manufacturing process for Tegoprazan, addressing the complexities of its chemical structure for commercial scale production. acs.orggoogle.com

Formulation Development Research for Optimized Drug Delivery

Research into the formulation of Tegoprazan has focused on developing patient-centric approaches that optimize drug delivery and maintain sustained therapeutic levels. researchgate.netdbpia.co.kr This includes the investigation of modified-release formulations to improve efficacy, particularly in managing conditions like nocturnal acid breakthrough. researchgate.netresearchgate.net

Research on Modified-Release Drug-Coated Pellets

Research has explored the development of modified-release Tegoprazan formulations using drug-coated pellets. researchgate.netresearchgate.netdbpia.co.krjst.go.jp This approach involves coating pellets with the active pharmaceutical ingredient, Tegoprazan, and then applying additional layers to control the release rate. Studies have investigated different types of coated pellets, including sustained-release (SR) polymer-coated pellets and SR drug-coated pellets, sometimes combined with an enteric coating for delayed release. researchgate.net

In vitro dissolution tests were conducted to evaluate the release profiles of these modified-release pellets under different pH conditions, simulating the gastrointestinal tract. researchgate.net Scanning electron microscopy (SEM) was used to examine the morphology of the coated pellets and understand the effect of factors like particle size on the dissolution profile. researchgate.netresearchgate.net Research indicated that small drug particles could become embedded in a densely packed coating, leading to slower dissolution compared to larger particles. researchgate.net

Investigation of Dual-Release and Sustained-Release Formulations

Investigation into dual-release and sustained-release formulations aimed to achieve a more consistent and prolonged suppression of gastric acid. researchgate.netresearchgate.net Dual-release capsules were developed by combining immediate-release (IR) Tegoprazan powder with modified-release pellets, such as enteric-coated (DR) pellets or sustained-release coated pellets with an enteric coating (CR1 and CR2). researchgate.net

In vitro dissolution profiles of these dual-release formulations were studied to achieve desired pH- and time-dependent release characteristics. researchgate.net Preclinical pharmacokinetic analysis in cynomolgus monkeys following co-administration of IR and DR formulations showed that the drug plasma concentration could reach a plateau after the initial IR dissolution and then decline slowly, suggesting sustained absorption. researchgate.netresearchgate.net

Clinical studies in healthy subjects further explored the pharmacokinetics and pharmacodynamics of various combinations of IR and DR Tegoprazan formulations. researchgate.netnih.gov These studies aimed to identify ratios of IR and DR components that could provide enhanced gastric acid suppression throughout the day and night compared to conventional IR formulations. researchgate.netnih.gov Results indicated that a 1:1 ratio of IR and DR combination induced greater gastric acid suppression over 24 hours and specifically at night. researchgate.netnih.gov

| Formulation Type | Components | Key Feature | Research Stage (Examples) |

| Modified-Release Drug-Coated Pellets | Tegoprazan coated on pellets | Controlled release rate | In vitro, Preclinical |

| Sustained-Release (SR) Pellets | Polymer-coated or Drug-coated pellets | Prolonged release over time | In vitro, Preclinical |

| Enteric-Coated (DR) Pellets | Pellets with pH-sensitive coating | Delayed release in the intestine | In vitro, Preclinical |

| Dual-Release (IR/Modified-Release) | IR powder + Modified-release pellets | Initial rapid release followed by sustained release | In vitro, Preclinical, Clinical |

Future Research Directions and Unexplored Avenues for Tegoprazan

Novel Target Identification and Mechanistic Elucidation

While tegoprazan's primary mechanism of action as a P-CAB is well-established, further research is needed to fully elucidate all potential targets and intricate mechanistic pathways influenced by the compound. This includes investigating its interaction with different isoforms of the H+/K+-ATPase or other ion channels that might be indirectly affected. researchgate.netraqualia.com Understanding the detailed binding kinetics and conformational changes induced by tegoprazan (B1682004) on the proton pump could provide insights for the rational design of next-generation P-CABs. larvol.com Additionally, exploring potential off-target effects at a molecular level, even if not directly related to acid suppression, could reveal novel therapeutic possibilities or potential interactions.

Application of Advanced Drug Discovery Technologies (e.g., AI-driven approaches)

Exploration of Tegoprazan in Other Non-Gastric Pathophysiological Models

Although tegoprazan is primarily known for its effects on gastric acid secretion, exploring its potential therapeutic utility in non-gastric pathophysiological models represents a significant avenue for future research. Given the role of ion pumps and pH regulation in various physiological processes beyond the stomach, tegoprazan or its derivatives might exhibit beneficial effects in other conditions. For instance, preliminary studies have explored its use in laryngopharyngeal reflux disease (LPRD), a condition often associated with acid reflux but with distinct symptom profiles. mdpi.com Further research could investigate its effects on other conditions where ion transport or pH dysregulation plays a role, such as certain respiratory disorders or conditions affecting other exocrine glands.

Investigation of Long-Term Preclinical Pharmacological Effects

While short-term preclinical and clinical studies have characterized the effects of tegoprazan, comprehensive investigation into its long-term preclinical pharmacological effects is crucial. larvol.comtandfonline.com This includes evaluating its sustained impact on gastric physiology beyond acid suppression, potential adaptive changes in the gastric mucosa with prolonged use, and effects on gut microbiota composition. frontiersin.org Long-term studies in relevant animal models can provide valuable data on the potential for tolerance development, the persistence of acid suppression, and any long-term physiological adaptations to chronic H+/K+-ATPase inhibition. tandfonline.com

Advanced Drug-Drug Interaction Studies (Non-clinical and mechanistic modeling)

Understanding the potential for drug-drug interactions (DDIs) is critical for the safe and effective use of any medication. While some clinical DDI studies with tegoprazan have been conducted, particularly with antibiotics used in H. pylori eradication, advanced non-clinical studies and mechanistic modeling are needed to comprehensively assess its interaction potential with a wider range of co-administered medications. snu.ac.krmdpi.comresearchgate.netmdpi.commdpi.com Physiologically based pharmacokinetic (PBPK) modeling is a valuable tool in this regard, allowing for the prediction of DDI profiles based on the drug's physicochemical properties and physiological parameters. snu.ac.krmdpi.comresearchgate.netmdpi.com Further PBPK modeling and in vitro studies can help predict interactions involving various metabolic enzymes (e.g., CYP3A4) and transporters, providing valuable information for clinical guidance and potentially identifying combinations to be avoided or monitored closely. snu.ac.krmdpi.comtandfonline.commdpi.com Studies have already utilized PBPK modeling to predict interactions with CYP3A4 perpetrators like clarithromycin (B1669154) and rifampicin (B610482). snu.ac.krmdpi.commdpi.com

Q & A

Q. How does the mechanism of action of tegoprazan differ from traditional proton pump inhibitors (PPIs)?

Tegoprazan is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits gastric H+/K+-ATPase without requiring acid activation, unlike PPIs (e.g., esomeprazole), which rely on acidic environments for covalent binding. Methodologically, this distinction can be confirmed through kinetic analyses (Lineweaver-Burk plots) to demonstrate potassium-competitive inhibition and reversibility . In vitro assays at neutral pH (e.g., IC50 of 0.29–0.52 μM for H+/K+-ATPase inhibition) further highlight its pH-independent activity .

Q. What methodologies are used to determine effective dosages of tegoprazan in preclinical animal models?

Preclinical dosing often involves histamine- or pentagastrin-induced acid secretion models. For example:

- In dogs, single oral doses of 0.3–30 mg/kg inhibit basal acid secretion, with complete inhibition observed at 1.0 mg/kg .

- In rats, 10 mg/kg achieves full suppression of basal acid secretion . Pharmacokinetic studies measuring gastric tissue/fluid concentrations (via LC-MS/MS) and dose-response curves are critical for establishing efficacy thresholds .

Q. What are the primary endpoints in clinical trials evaluating tegoprazan for gastroesophageal reflux disease (GERD)?

Key endpoints include:

- Cumulative healing rates (e.g., 98.9% at 8 weeks for erosive esophagitis) assessed via endoscopy .

- Intragastric pH control , with a target pH >4 holding time ratio (e.g., 89% in dogs with tegoprazan 3 mg/kg) .

- Adverse event rates (e.g., comparable incidence to PPIs in phase 3 trials) .

Advanced Research Questions

Q. How should researchers address heterogeneity in meta-analyses of tegoprazan clinical data?

Heterogeneity (e.g., varying doses or patient demographics) can be evaluated using Cochrane’s Q-test and I² statistics. If I² >50%, random-effects models and subgroup analyses (by dose, age, or CYP2C19 phenotype) are recommended. Sensitivity analyses, such as excluding outlier studies, ensure robustness . Narrative summaries are advised if heterogeneity exceeds 75% .

Q. How can discrepancies between in vitro and in vivo efficacy data for tegoprazan be reconciled?

Discrepancies often arise from pH-dependent activation mechanisms. For instance:

- In vitro IC50 values (e.g., 0.53 μM in porcine H+/K+-ATPase assays) may not reflect in vivo potency due to acidic gastric conditions .

- Comparative studies in pylorus-ligated rats show tegoprazan’s complete acid suppression at 10 mg/kg, outperforming esomeprazole’s pH-dependent activity . Researchers should validate findings using dynamic pH models and parallel in vitro/in vivo assays.

Q. What methodological considerations are critical when designing subgroup analyses in tegoprazan trials?

Subgroup analyses should pre-specify variables (e.g., dose, treatment duration, CYP2C19 phenotypes) to avoid data dredging. For example:

Q. How can physiologically based pharmacokinetic (PBPK) models predict tegoprazan’s drug-drug interaction (DDI) potential?

PBPK models (e.g., SimCYP®) integrate tegoprazan’s clearance (17.6 L/h), volume of distribution (107.9 L), and CYP3A4 metabolism to simulate DDIs. Key steps include:

- Validating models with clinical DDI data (e.g., 3-fold exposure increase with clarithromycin) .

- Incorporating metabolite profiles and food effects (e.g., delayed absorption under fed conditions) . Outputs guide dose adjustments for co-administered CYP3A4 modulators (inducers/inhibitors) .

Q. What methodologies are used to assess long-term safety and off-target effects of tegoprazan?

- Adverse event monitoring : Track gastrointestinal symptoms (e.g., abdominal discomfort rates: 1.3% for tegoprazan vs. 4.8% for rabeprazole) .

- Gastrin level analysis : Prolonged acid suppression may elevate serum gastrin; compare with vonoprazan (no significant difference reported) .

- Risk of Clostridioides difficile infection : Meta-analyses show non-significant risk elevation (RR 1.07 vs. PPIs’ higher risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.